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Compound Name:
carbaldehyde

Cat. No.: B1383814

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Benzo[c]isothiazole-5-carbaldehyde is a heterocyclic aldehyde that holds significant potential
as a versatile building block in the synthesis of complex organic molecules. The
benzo[c]isothiazole (also known as 2,1-benzisothiazole) core is a key pharmacophore in a
variety of biologically active compounds, exhibiting a range of activities including antiviral, anti-
inflammatory, and anticancer properties. The presence of a reactive carbaldehyde group at the
5-position provides a synthetic handle for a wide array of chemical transformations, enabling
the construction of diverse molecular architectures for drug discovery and materials science.

These application notes provide an overview of the synthesis and potential applications of
Benzo|clisothiazole-5-carbaldehyde, complete with detailed experimental protocols for key
transformations and tabulated data for analogous reactions to guide synthetic efforts.

Proposed Synthesis of Benzo[c]isothiazole-5-
carbaldehyde

While a direct, high-yield synthesis of Benzo[c]isothiazole-5-carbaldehyde is not extensively
documented, a plausible and efficient route can be proposed based on established methods for
the synthesis of the benzo[cl]isothiazole core, followed by a standard formylation reaction. A
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likely pathway involves the Vilsmeier-Haack reaction on a suitable benzo[c]isothiazole

precursor.

Proposed Synthesis
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Caption: Proposed synthetic workflow for Benzo|[c]lisothiazole-5-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation of
Benzo[c]isothiazole

This protocol is a representative procedure for the formylation of an electron-rich heterocyclic

compound.

o Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a
magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCIs,
1.5 eq.) in anhydrous dichloromethane (DCM) to O °C.

e Vilsmeier Reagent Formation: Slowly add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.)
to the stirred solution of POCIs, maintaining the temperature at 0 °C. Stir the mixture for 30
minutes at this temperature to allow for the formation of the Vilsmeier reagent.
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» Addition of Substrate: Dissolve Benzojclisothiazole (1.0 eq.) in anhydrous DCM and add it
dropwise to the Vilsmeier reagent solution at 0 °C.

o Reaction: After the addition is complete, allow the reaction mixture to warm to room
temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

o Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a
saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

o Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column
chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate
gradient) to afford Benzo[c]isothiazole-5-carbaldehyde.

Applications in Organic Synthesis

The aldehyde functionality of Benzo[clisothiazole-5-carbaldehyde opens up numerous
possibilities for its use as a synthetic intermediate. The following sections detail key reactions
and provide generalized protocols.

Synthetic Applications

Benzo|c]isothiazole-5-carbaldehyde

Ph3P=CHR R2NH, Reducing Agent Active Methylene Cmpd, Base Oxidizing Agent

A4
[Knoevenagel Condensation) Oxidation

Wittig Reaction Reductive Amination

A 4

R
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Caption: Key synthetic transformations of Benzo[c]isothiazole-5-carbaldehyde.

Wittig Reaction: Synthesis of Stilbene Analogues

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. Reacting
Benzo[c]isothiazole-5-carbaldehyde with a phosphonium ylide can lead to a variety of
stilbene-like derivatives, which are of interest for their potential optical and electronic
properties.

Representative Data for Wittig Reactions with Heterocyclic Aldehydes

Entry Aldehyde Ylide Product Yield (%) Reference
: 2-
Thiophene-2- ) Analogous
1 PhsP=CHPh (StyryDthioph ~ 85-95 )
carbaldehyde Reactions
ene
Ethyl 3-
Furan-2- PhsP=CHCO Analogous
2 (furan-2- 80-90 )
carbaldehyde  2Et Reactions
yl)acrylate
Pyrrole-2- i Analogous
3 PhsP=CH: 2-Vinylpyrrole  70-85 )
carbaldehyde Reactions

Experimental Protocol: Wittig Olefination

e Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the
appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the
suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi, 1.05 eq.) dropwise.
Stir the resulting colored solution for 1 hour at 0 °C.

e Reaction: Dissolve Benzo[c]isothiazole-5-carbaldehyde (1.0 eq.) in anhydrous THF and
add it dropwise to the ylide solution at O °C.

o Completion: Allow the reaction to warm to room temperature and stir for 12-24 hours,
monitoring by TLC.
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» Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride
(NH4CI).

o Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate. Purify the residue by column chromatography to yield the desired alkene.

Reductive Amination: Synthesis of Bioactive Amines

Reductive amination is a highly efficient method for the synthesis of amines. This reaction with
Benzojc]lisothiazole-5-carbaldehyde can produce a library of secondary and tertiary amines,
which are common motifs in pharmacologically active compounds.

Representative Data for Reductive Amination of Aromatic Aldehydes

. Reducing )
Entry Aldehyde Amine Yield (%) Reference
Agent
Benzaldehyd N
1 Aniline NaBH(OACc)s 90-98 [1112]
e
4-
2 Methoxybenz  Benzylamine NaBHa4 85-95 [3]
aldehyde
Indole-3- o Analogous
3 Piperidine NaBHsCN 80-90 )
carbaldehyde Reactions

Experimental Protocol: Reductive Amination

e Imine Formation: To a solution of Benzo|[clisothiazole-5-carbaldehyde (1.0 eq.) in 1,2-
dichloroethane (DCE) or methanol, add the desired primary or secondary amine (1.1 eq.)
and acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine
formation.

e Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAC)s,
1.5 eq.) portion-wise to the reaction mixture.
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» Reaction: Stir the reaction at room temperature for 12-24 hours.

o Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium
bicarbonate.

o Extraction and Purification: Extract the product with DCM, wash the combined organic layers
with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column
chromatography to obtain the target amine.

Knoevenagel Condensation: Access to a,-Unsaturated
Systems

The Knoevenagel condensation provides access to electron-deficient alkenes by reacting an
aldehyde with an active methylene compound. These products are valuable intermediates for
further transformations, including Michael additions and cycloadditions.

Representative Data for Knoevenagel Condensation with Heterocyclic Aldehydes

Active
Entry Aldehyde Methylene Catalyst Yield (%) Reference
Compound
Furan-2-
1 Malononitrile Piperidine 90-98 [4]
carbaldehyde
Thiophene-2-  Diethyl Piperidine/Ac
2 85-95 [5]
carbaldehyde  malonate OH
Pyridine-4- Ethyl Basic Analogous
3 _ 80-90 _
carbaldehyde cyanoacetate  Alumina Reactions

Experimental Protocol: Knoevenagel Condensation

e Reaction Setup: In a round-bottom flask, dissolve Benzo[clisothiazole-5-carbaldehyde
(1.0 eq.) and the active methylene compound (e.g., malononitrile, diethyl malonate, 1.1 eq.)
in a suitable solvent such as ethanol or toluene.
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» Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine (0.1

eq.).

e Reaction: Heat the mixture to reflux for 2-6 hours, often with a Dean-Stark apparatus to

remove the water formed during the reaction.

o Work-up and Purification: Cool the reaction mixture to room temperature. If a precipitate

forms, filter and wash with cold solvent. If no precipitate forms, concentrate the solvent and

purify the crude product by recrystallization or column chromatography.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group to a carboxylic acid provides another key intermediate,

Benzolclisothiazole-5-carboxylic acid. This derivative can be used in amide bond forming

reactions to generate further analogues for biological screening.

Representative Data for Oxidation of Aromatic Aldehydes

Oxidizing .
Entry Aldehyde Solvent Yield (%) Reference
Agent
Benzaldehyd
1 KMnOa4 Acetone/H20  85-95 [6]
e
4- CrO3/H2S04
] Analogous
2 Nitrobenzalde (Jones Acetone 90-98 )
Reactions
hyde Reagent)
Furan-2-
3 Ag20 Toluene 80-90 [7]
carbaldehyde

Experimental Protocol: Oxidation to Carboxylic Acid

» Reaction Setup: Dissolve Benzo[c]isothiazole-5-carbaldehyde (1.0 eq.) in a suitable

solvent such as acetone or a mixture of t-butanol and water.

o Oxidant Addition: Prepare a solution of the oxidizing agent (e.g., potassium permanganate

(KMnOa, 2.0 eq.) in water or Jones reagent) and add it dropwise to the aldehyde solution at
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0 °C.

o Reaction: After the addition, allow the reaction to warm to room temperature and stir until the
starting material is consumed (monitor by TLC).

o Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite) if necessary, until
the color of the oxidant disappears. Acidify the mixture with dilute HCI.

o Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl
acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude carboxylic acid, which can be purified by recrystallization.

Potential Biological Significance

Derivatives of isothiazole and benzisothiazole are known to interact with various biological
targets. The development of new analogues from Benzo[clisothiazole-5-carbaldehyde could
lead to the discovery of novel therapeutic agents.

Potential Biological Targets

Benzo[c]lsothlazole

A A4

Protein Kinases (Proteases (e.g., HIV Protease)j (GPCRS & Receptors] Other Enzymes

\ 4

Click to download full resolution via product page

Caption: Potential pharmacological pathways for Benzo[clisothiazole derivatives.
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The diverse biological activities reported for isothiazole-containing compounds suggest that
derivatives of Benzo[cJisothiazole-5-carbaldehyde could be promising candidates for
screening in various therapeutic areas, including oncology, virology, and inflammatory
diseases.[8][9] The synthetic accessibility of a wide range of derivatives from this building block
makes it an attractive starting point for medicinal chemistry campaigns.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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